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Introduction

BCY17901 is a bicyclic peptide with a molecular weight of approximately 2 kDa that
demonstrates high affinity and specificity for the human transferrin receptor 1 (TfR1).[1][2] TfR1
Is a receptor that is highly expressed on the surface of cardiomyocytes and undergoes
constitutive endocytosis, making it an ideal target for the delivery of therapeutic molecules into
these cells.[1] By conjugating antisense oligonucleotides (ASOs) and small interfering RNAs
(siRNAs) to BCY17901, their delivery to and potency within skeletal and cardiac muscles are
significantly enhanced.[1][2] This ligand-conjugated antisense (LICA) technology offers a
promising platform for the treatment of diseases affecting the heart and skeletal muscle.[1][2]

This document provides detailed application notes and protocols for utilizing BCY17901 in
studying gene function in cardiomyocytes.

Data Presentation

The conjugation of ASOs and siRNAs to BCY17901 leads to a robust and dose-responsive
knockdown of target genes in cardiomyocytes.
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Table 1: In Vivo Efficacy of BCY17901-Conjugated Oligonucleotides in Cardiac Tissue.
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Table 2: Comparison of Conjugated vs. Unconjugated ASO in Human TfR1 KI Mice Hearts.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of BCY17901 and a typical
experimental workflow for its application in cardiomyocyte gene function studies.
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Mechanism of BCY17901-Mediated Oligonucleotide Delivery
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Caption: BCY17901-oligonucleotide delivery mechanism.
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Experimental Workflow for Gene Function Studies
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Caption: Experimental workflow using BCY17901.

Experimental Protocols
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Primary Cardiomyocyte Isolation and Culture (from
Neonatal Mice/Rats)

This protocol describes the isolation of primary cardiomyocytes for in vitro studies.
Materials:

» Neonatal mice or rats (1-3 days old)

Hanks' Balanced Salt Solution (HBSS)

DMEM for Primary Cell Isolation

Pierce Cardiomyocyte Isolation Enzyme 1 and 2 (or similar enzymatic digestion cocktail)

Fibronectin-coated culture plates

Standard cell culture incubator (37°C, 5% CO2)

Procedure:

o Euthanize neonatal pups according to approved animal care protocols.
o Excise hearts and place them in ice-cold HBSS.

e Mince the heart tissue into small pieces.

¢ Incubate the minced tissue with the enzymatic digestion solution for 30-45 minutes at 37°C
with gentle agitation.

o Stop the digestion by adding complete DMEM.

» Disrupt the tissue by pipetting up and down approximately 25-30 times to create a single-cell
suspension.

« Filter the cell suspension through a cell strainer (40-100 pum) to remove undigested tissue.

» Centrifuge the cell suspension to pellet the cells.
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e Resuspend the cells in pre-warmed culture medium.

» To enrich for cardiomyocytes, pre-plate the cell suspension on an uncoated culture dish for
1-2 hours to allow fibroblasts to adhere.

o Collect the non-adherent cardiomyocytes and plate them on fibronectin-coated culture
dishes.

o Culture the cardiomyocytes in a standard cell culture incubator.

Conjugation of BCY17901 to ASOs and siRNAs

This protocol provides a general method for conjugating the BCY17901 peptide to
oligonucleotides. Specific linkers and reaction conditions may need to be optimized.

Materials:

Amino-modified ASO or siRNA

 BCY17901 with a reactive group (e.g., azide)

 Bifunctional linker (e.g., BCN-NHS carbonate)

e N,N-dimethylformamide (DMF)

o Sodium tetraborate buffer (pH 8.5)

 Purification and desalting columns (e.g., SAX and reverse phase)
Procedure:

e Dissolve the amino-modified oligonucleotide in sodium tetraborate buffer.

o Add the BCN-NHS carbonate dissolved in DMF to the oligonucleotide solution and react to
completion.

o Purify the BCN-conjugated oligonucleotide using SAX and desalt using reverse phase
chromatography.
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Dissolve the BCN-conjugated oligonucleotide in water with a small amount of sodium
tetraborate buffer.

Add the BCY17901-azide dissolved in DMF.

Allow the click chemistry reaction to proceed to completion.

Purify and desalt the final BCY17901-oligonucleotide conjugate.

Delivery of BCY17901-Conjugated Oligonucleotides to
Cultured Cardiomyocytes

Materials:

Cultured primary cardiomyocytes

BCY17901-conjugated ASO or siRNA

Opti-MEM or other serum-free medium

Transfection reagent (optional, for comparison with non-conjugated oligonucleotides)
Procedure:

e Prepare a stock solution of the BCY17901-conjugated oligonucleotide in nuclease-free
water.

e On the day of transfection, replace the culture medium with fresh, pre-warmed medium.

 Dilute the BCY17901-conjugated oligonucleotide to the desired final concentration in serum-
free medium.

e Add the diluted conjugate drop-wise to the cardiomyocyte culture.
o Gently rock the plate to ensure even distribution.

¢ Incubate the cells for the desired period (e.g., 24-72 hours) before analysis.
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Quantitative RT-PCR (gRT-PCR) for Gene Expression
Analysis

Materials:

TRIzol reagent or other RNA extraction kit

Reverse transcription kit

SYBR Green or TagMan-based gPCR master mix

Gene-specific primers

gPCR instrument
Procedure:

e Lyse the cultured cardiomyocytes and extract total RNA according to the manufacturer's
protocol.

» Synthesize cDNA from the extracted RNA using a reverse transcription Kkit.

e Set up the gPCR reaction with the cDNA, gPCR master mix, and gene-specific primers for
the target gene and a housekeeping gene (e.g., GAPDH).

¢ Run the gPCR reaction on a real-time PCR system.

e Analyze the data using the AACt method to determine the relative fold change in gene
expression.

In Situ Hybridization (ISH) for RNA Detection

Materials:
o Cardiomyocyte cultures on coverslips or heart tissue sections
» Paraformaldehyde (PFA) for fixation

e Proteinase K
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Hybridization buffer

Labeled antisense RNA probe for the target gene

Wash buffers

Detection reagents (e.g., anti-digoxigenin antibody conjugated to an enzyme)

Substrate for the enzyme

Procedure:

 Fix the cells or tissue with 4% PFA.

o Permeabilize the samples with proteinase K.

e Pre-hybridize the samples in hybridization buffer.

o Hybridize with the labeled probe overnight at the appropriate temperature.
o Perform stringent washes to remove unbound probe.

 Incubate with the detection antibody.

» Add the substrate to visualize the location of the target RNA.

e Image the samples using a microscope.

Immunohistochemistry (IHC) for Protein Detection

Materials:

Cardiomyocyte cultures on coverslips or heart tissue sections

PFA for fixation

Permeabilization buffer (e.g., PBS with Triton X-100)

Blocking buffer (e.g., PBS with BSA and serum)
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Primary antibody against the target protein

Fluorescently labeled secondary antibody

DAPI for nuclear counterstaining

Mounting medium

Procedure:

e Fix the cells or tissue with 4% PFA.

e Permeabilize the samples.

» Block non-specific antibody binding.

 Incubate with the primary antibody overnight at 4°C.

e Wash to remove unbound primary antibody.

 Incubate with the fluorescently labeled secondary antibody.

o Counterstain the nuclei with DAPI.

e Mount the coverslips or sections and image using a fluorescence microscope.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Application of BCY17901 for Enhanced Gene Function
Studies in Cardiomyocytes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15583150#application-of-bcy17901-in-studying-
gene-function-in-cardiomyocytes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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